molecular formula C28H31N3O3 B12517508 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide CAS No. 821007-57-2

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide

Cat. No.: B12517508
CAS No.: 821007-57-2
M. Wt: 457.6 g/mol
InChI Key: MNSMUFDWZBKPPP-UHFFFAOYSA-N
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Description

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide is a synthetic compound featuring a piperidine core substituted with a 3,3-diphenylpropyl group, a methyl group, and a 3-nitrobenzamide moiety.

Properties

CAS No.

821007-57-2

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide

InChI

InChI=1S/C28H31N3O3/c1-29(28(32)24-13-8-14-26(21-24)31(33)34)25-15-18-30(19-16-25)20-17-27(22-9-4-2-5-10-22)23-11-6-3-7-12-23/h2-14,21,25,27H,15-20H2,1H3

InChI Key

MNSMUFDWZBKPPP-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Antihypertensive Activity

Research has shown that derivatives of N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide exhibit antihypertensive properties. A study identified that modifications to the compound can enhance its efficacy as a coronary dilator and antihypertensive agent. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the piperidine ring significantly influence the biological activity of these compounds .

Melatonin Receptor Modulation

Another area of application is in the modulation of melatonin receptors. Compounds similar to this compound have been synthesized and tested for their affinity towards MT1 and MT2 receptors. Notably, some derivatives demonstrated high selectivity for the MT2 receptor, which is crucial for sleep regulation and circadian rhythm .

Structure-Activity Relationship Studies

Synthesis and Evaluation

In a notable case study, researchers synthesized various derivatives of this compound and evaluated their pharmacological profiles. The study found that certain modifications led to compounds with improved selectivity and potency against specific targets such as the CCR5 receptor, which is implicated in HIV infection .

Virtual Screening Approaches

Virtual screening techniques have been employed to identify promising candidates for further development based on the structure of this compound. One study highlighted the use of molecular docking simulations to predict binding affinities and interactions with various biological targets .

Mechanism of Action

The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including fentanyl analogs, benzamide derivatives, and piperidine-containing compounds. Below is a detailed comparison:

Fentanyl Analogues (e.g., Carfentanil, Ocfentanil)

Fentanyl derivatives, such as those listed in , typically feature a phenylethyl-piperidine scaffold linked to an amide or ester group. Key differences include:

  • Core Structure : The target compound replaces the phenylethyl group with a 3,3-diphenylpropyl chain, increasing steric bulk and lipophilicity.
  • Pharmacological Implications : Fentanyl analogs are µ-opioid receptor agonists with high potency (e.g., carfentanil is ~10,000× more potent than morphine). The nitro group in the target compound may reduce opioid receptor affinity due to steric hindrance or electronic repulsion, though this requires experimental validation .

Table 1: Structural and Functional Comparison with Fentanyl Analogs

Feature Target Compound Fentanyl Analogs (e.g., Carfentanil)
Piperidine Substituent 3,3-Diphenylpropyl Phenylethyl
Amide Group 3-Nitrobenzamide Propanoyl/methoxyacetamide
Lipophilicity (Predicted) High (due to diphenylpropyl) Moderate to High
Receptor Target Hypothesized: Opioid or σ receptors µ-opioid receptor
Legal Status Not listed in evidence Schedule I/IV (1961 Convention)
Nitrobenzamide Derivatives

describes 4-nitro-N-(3-nitrophenyl)benzamide, a nitrobenzamide derivative synthesized for analytical purposes. Key contrasts include:

  • Nitro Group Position : The target’s nitro group is in the meta position (3-nitro), while ’s derivative is para (4-nitro). This positional difference may influence solubility and intermolecular interactions .
Piperidine-Based Amides (e.g., N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylhexanamide)

details a structurally related compound, differing only in the amide group (hexanamide vs. nitrobenzamide). Key distinctions:

  • Amide Chain : The hexanamide group is aliphatic and lipophilic, favoring membrane permeability, while the nitrobenzamide introduces aromaticity and polarity.

Table 2: Comparison with Piperidine-Based Amides

Parameter Target Compound N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylhexanamide
Amide Type Aromatic (3-nitrobenzamide) Aliphatic (hexanamide)
LogP (Predicted) ~3.5 ~5.0
Metabolic Pathways Nitro reduction, amide hydrolysis ω-Oxidation, amide hydrolysis
Potential Applications CNS modulation (hypothetical) Lipophilic drug candidate

Biological Activity

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C22H28N2O3C_{22}H_{28}N_2O_3 and a molecular weight of approximately 368.48 g/mol. The structure features a piperidine ring, a nitro group, and a diphenylpropyl moiety, which contribute to its biological activity.

1. Receptor Modulation

Research indicates that derivatives of this compound may act as modulators of the CCR5 receptor, which is significant in HIV infection and inflammatory responses. A study employing quantitative structure-activity relationship (QSAR) modeling demonstrated that structural modifications to the compound could enhance its binding affinity to CCR5, potentially leading to novel therapeutic agents for HIV and other inflammatory conditions .

2. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, causing damage and cell death. This mechanism has been observed in other nitro derivatives like metronidazole . The potential of this compound in treating infections warrants further investigation.

3. Anti-inflammatory Effects

The compound has shown promise in inhibiting inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-1β. These effects suggest that it may be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Experimental Data

A series of experiments have evaluated the biological activity of this compound:

Study Findings
QSAR AnalysisIdentified key structural features that enhance CCR5 binding affinity .
Antimicrobial TestingDemonstrated significant antimicrobial activity against various pathogens through DNA interaction mechanisms .
Anti-inflammatory AssaysShowed inhibition of iNOS and COX-2 with IC50 values indicating potent anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, the presence of the piperidine ring suggests favorable absorption characteristics due to potential lipophilicity. Further studies are required to elucidate its bioavailability and metabolic pathways.

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